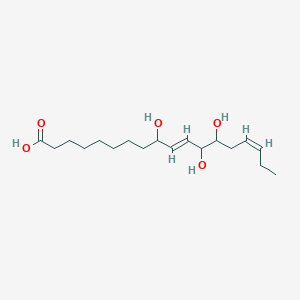
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is an organic compound belonging to the class of lineolic acids and derivatives. It is a polyunsaturated omega-6 fatty acid with 18 carbon atoms and two double bonds located at the 9- and 12-positions . This compound has been identified in various plant species, including Corchorus olitorius and Chaenomeles sinensis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of corchorifatty acid F typically involves the extraction from plant sources. Methanolic extracts of the aerial and radicular parts of plants like Coryphantha macromeris are analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) . The extraction process involves the use of methanol as a solvent, followed by chromatographic separation to isolate the compound.
Industrial Production Methods
Industrial production methods for corchorifatty acid F are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods would involve large-scale extraction using suitable solvents and advanced chromatographic techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds and hydroxyl groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize corchorifatty acid F, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce the double bonds in corchorifatty acid F, resulting in saturated fatty acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid has several scientific research applications across different fields:
Wirkmechanismus
The mechanism of action of corchorifatty acid F involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of inflammatory cytokines such as nitric oxide in lipopolysaccharide-induced macrophage models . This anti-inflammatory effect is mediated through the inhibition of signaling pathways like NF-κB and MAPK. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is similar to other lineolic acid derivatives, such as:
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9- and 12-positions.
Corchorifatty acid C: Another derivative of lineolic acid with similar biological activities.
Uniqueness
What sets corchorifatty acid F apart is its specific hydroxylation pattern, which contributes to its unique biological activities. Its anti-inflammatory and antioxidant properties are more pronounced compared to other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
95341-44-9 |
|---|---|
Molekularformel |
C18H32O5 |
Molekulargewicht |
328.4 |
IUPAC-Name |
(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+ |
InChI-Schlüssel |
MKYUCBXUUSZMQB-MKZMYESJSA-N |
SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Isomerische SMILES |
CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















